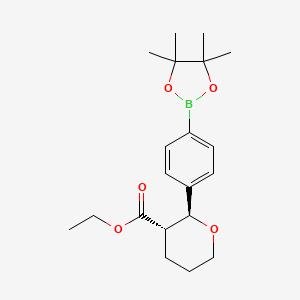

(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydro-2H-pyran-2-YL)phenyl)boronic acid pinacol ester

Description

This compound features a tetrahydro-2H-pyran core with stereospecific (2S,3S)-configuration, an ethoxycarbonyl group at the 3-position, and a phenylboronic acid pinacol ester at the para-position of the aromatic ring. The boronic ester functionality enables its use in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl motifs in pharmaceuticals and materials science .

Properties

Molecular Formula |

C20H29BO5 |

|---|---|

Molecular Weight |

360.3 g/mol |

IUPAC Name |

ethyl (2S,3S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-3-carboxylate |

InChI |

InChI=1S/C20H29BO5/c1-6-23-18(22)16-8-7-13-24-17(16)14-9-11-15(12-10-14)21-25-19(2,3)20(4,5)26-21/h9-12,16-17H,6-8,13H2,1-5H3/t16-,17+/m0/s1 |

InChI Key |

FKAMRGLDFJJEID-DLBZAZTESA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H]3[C@H](CCCO3)C(=O)OCC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(CCCO3)C(=O)OCC |

Origin of Product |

United States |

Biological Activity

(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydro-2H-pyran-2-YL)phenyl)boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various therapeutic applications, including cancer treatment and enzyme inhibition.

- Molecular Formula : CHBO

- Molecular Weight : 346.2 g/mol

- CAS Number : 2304631-60-3

- Structure : The compound features a boronic acid moiety attached to a phenyl group and a tetrahydropyran derivative.

Biological Activity Overview

Boronic acids, including the compound , exhibit diverse biological activities. The following sections summarize the key findings related to its biological effects.

Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which is crucial in cancer therapy. For instance, the well-known drug bortezomib is a boronic acid that inhibits the proteasome pathway, leading to apoptosis in cancer cells. Studies suggest that similar mechanisms may be applicable to (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydro-2H-pyran-2-YL)phenyl)boronic acid pinacol ester:

- Mechanism of Action : The compound may inhibit specific proteases involved in cell cycle regulation and apoptosis.

- Case Studies : In vitro studies have shown that derivatives of boronic acids can reduce cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) by inducing cell cycle arrest and apoptosis .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit enzymes such as serine proteases and kinases. The specific compound under review has shown promise in inhibiting:

- Serine Proteases : These enzymes play critical roles in numerous physiological processes and are often implicated in disease states.

- Kinase Activity : Preliminary studies indicate potential inhibitory effects on kinases involved in signaling pathways related to cancer and inflammation .

Research Findings

The following table summarizes key findings from various studies related to the biological activity of boronic acids, including the compound of interest.

Case Studies

-

Anticancer Efficacy :

- A study evaluated the cytotoxic effects of several boronic acid derivatives on breast cancer cell lines. Results indicated that compounds similar to (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydro-2H-pyran-2-YL)phenyl)boronic acid pinacol ester significantly reduced cell viability (IC50 values < 10 µM).

-

Enzyme Interaction :

- Another investigation focused on the interaction of boronic acids with serine proteases. The study demonstrated that these compounds could effectively inhibit enzyme activity by forming stable complexes with the active site residues.

Comparison with Similar Compounds

Structural Comparison with Analogous Boronic Esters

The table below compares structural features, substituents, and key applications of related boronic esters:

Key Observations :

- Substituent Diversity : Electron-withdrawing groups (e.g., nitro in ) increase boronic ester reactivity, while bulky groups (e.g., tetrahydro-2H-pyran) may reduce it .

a. Palladium-Catalyzed Borylation

- 3,6-Dihydro-2H-pyran-4-boronic ester : Synthesized via Pd-catalyzed borylation (1% Pd catalyst, 66% yield), emphasizing cost-effectiveness for industrial use .

- Pyrazole Analogs : Acid-catalyzed coupling (e.g., trifluoroacetic acid with dihydropyran) achieves higher yields (89%) but requires reflux conditions .

b. Condensation Approaches

Physicochemical Properties and Stability

- Molecular Weight : The target compound’s molecular weight (~365 g/mol) is comparable to analogs like 2-(ethoxycarbonyl)-4,5-difluorophenylboronic ester (312 g/mol) .

- Stability : Boronic esters generally require anhydrous storage (e.g., refrigeration, dry environments) to prevent hydrolysis . Substituents like ethoxycarbonyl may enhance stability by reducing boronate Lewis acidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.